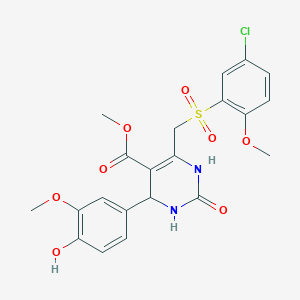

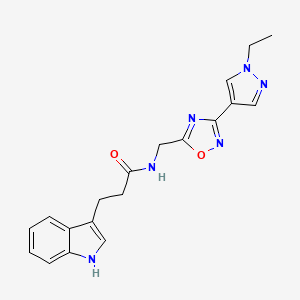

![molecular formula C18H13ClN2O B2881847 (Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885190-77-2](/img/structure/B2881847.png)

(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a complex organic compound that belongs to the class of quinazolinones . Quinazolinones are a type of nitrogen heterocycles, which are important compounds found in nature or synthesized otherwise . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .

Applications De Recherche Scientifique

Anticancer Activity

The compound has been evaluated for its potential in anticancer research, particularly in the development of novel therapies targeting various cancer cell lines. For instance, a related series of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones was synthesized and tested for in vitro cytotoxicity against three human cancer cell lines, indicating potential anticancer applications (Mphahlele, Khoza, & Mabeta, 2016). Another study focused on the synthesis and characterisation of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-ones, revealing remarkable activity against CNS SNB-75 Cancer cell line, showcasing the versatility of quinazolinone derivatives in targeting specific cancer cells (Noolvi & Patel, 2013).

Antimicrobial Potential

The antimicrobial properties of quinazolinone derivatives have been a significant area of interest. A study on amino acid/peptide derivatives of quinazolin-3(4H)-one reported moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting the potential of these compounds in developing novel antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of the quinazolinone scaffold has provided valuable insights into its versatility and potential applications in medicinal chemistry. An improved scalable synthetic route to 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones has been reported, showcasing the scaffold's applicability in analogue synthesis and related natural product synthesis (Sutherell & Ley, 2016).

Anticonvulsant Properties

Quinazolinones have also been explored for their anticonvulsant properties, with several novel 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-ones showing significant activity in the 6 Hz psychomotor seizure test, indicating their potential as anticonvulsant drugs (Kumar, Shrivastava, Pandeya, & Stables, 2011).

Orientations Futures

The future directions for research on “(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” could involve its synthesis, characterization, and exploration of its potential applications. Given the importance of quinazolinones in medicinal chemistry , this compound could be of interest for future studies.

Propriétés

IUPAC Name |

(3Z)-3-[(2-chlorophenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O/c19-15-7-3-1-5-12(15)11-13-9-10-21-16-8-4-2-6-14(16)18(22)20-17(13)21/h1-8,11H,9-10H2/b13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKCHWLAGWSFBX-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C\C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

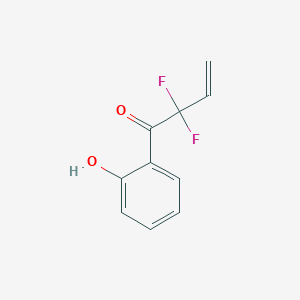

![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)

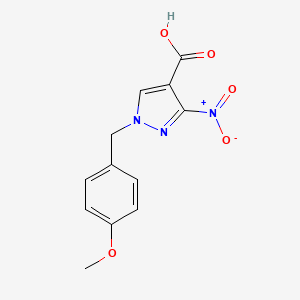

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)

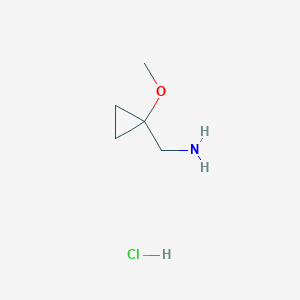

![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)

![1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2881784.png)

![(E)-4-(Dimethylamino)-N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-enamide](/img/structure/B2881785.png)

![8-chloro-3-(4-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2881787.png)